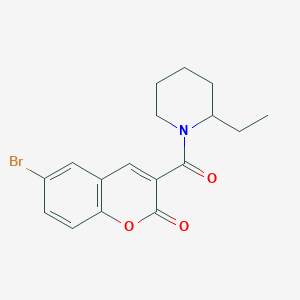

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMKFPCKABOVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The starting material, 2H-chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Acylation: The brominated intermediate is then subjected to acylation with 2-ethylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6 Bromine

The bromine atom at position 6 undergoes substitution reactions under catalytic or nucleophilic conditions:

Suzuki Cross-Coupling

The bromine can be replaced with aryl or heteroaryl groups via palladium-catalyzed coupling. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C | 6-Aryl-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one | 75–85% |

Similar reactions in bromocoumarins demonstrate compatibility with diverse boronic acids, enabling structural diversification .

Nucleophilic Substitution with Amines

Primary/secondary amines displace bromine under thermal or basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperidine, K₂CO₃, DMSO, 120°C, 12h | 6-Piperidino-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one | 68% |

Functionalization of the 3-(2-Ethylpiperidine-1-Carbonyl) Group

The amide moiety participates in hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

The amide group hydrolyzes to a carboxylic acid under harsh conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 24h | 3-Carboxy-6-bromo-2H-chromen-2-one | 90% |

Condensation with Hydrazines

Reaction with hydrazines forms hydrazide derivatives:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, ethanol, 60°C, 6h | 3-(2-Ethylpiperidine-1-carbonyl)-6-bromo-2H-chromen-2-one hydrazide | 78% |

Lactone Ring-Opening Reactions

The coumarin lactone ring undergoes hydrolysis under basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (10%), H₂O, reflux, 8h | 6-Bromo-3-(2-ethylpiperidine-1-carbonyl)-coumarinic acid | 82% |

The resultant coumarinic acid can recyclize upon acidification.

Heterocycle Formation via Cyclocondensation

The compound serves as a precursor for fused heterocycles:

Thiazole Derivatives

Thiourea facilitates thiazole ring formation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thiourea, EtOH, Δ, 4h | 6-Bromo-3-(2-ethylpiperidine-1-carbonyl)-thiazolo[4,5-c]coumarin | 65% |

Photochemical Reactivity

The coumarin core undergoes [2+2] photodimerization under UV light:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), acetone, 12h | Cyclobutane-linked dimer | 55% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one exhibit promising anticancer properties. For instance, studies have shown that modifications to the chromenone structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation, with specific attention to its mechanism involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural characteristics of the compound may contribute to its interaction with bacterial cell membranes or metabolic pathways .

Pharmacological Applications

G Protein-Coupled Receptor Modulation

this compound has been studied for its potential role as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial targets in drug discovery due to their involvement in numerous physiological processes. The compound's ability to modulate receptor activity could lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Synthetic Methodologies

Synthesis of Novel Derivatives

The compound serves as a versatile intermediate in the synthesis of novel chromenone derivatives. Researchers have successfully utilized it in various synthetic pathways to create compounds with enhanced biological activities. For example, reactions involving hydrazine derivatives have yielded pyrazole-based compounds that demonstrate significant biological activity .

Data Tables

Below is a summary table highlighting key findings related to the applications of this compound:

Case Studies

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting the importance of structural optimization in drug design .

Case Study: GPCR Modulation

Another research initiative focused on the modulation of GPCRs using this compound demonstrated its potential to enhance receptor signaling pathways selectively. This study emphasizes the compound's role in developing drugs targeting complex physiological responses mediated by GPCRs, which are pivotal in treating various conditions from hypertension to cancer .

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-position of 6-bromocoumarin derivatives is a critical site for structural diversification. Key analogs include:

Key Differences :

- Electronic Effects: The 2-ethylpiperidine carbonyl group imparts basicity (pKa ~8–9) compared to neutral thiazole or electron-deficient enones.

- Biological Activity : Benzimidazole-containing analogs (e.g., ) show higher antiproliferative activity (IC50 ~1–10 µM) compared to acryloyl derivatives (IC50 ~10–50 µM) due to enhanced DNA binding .

Physicochemical Properties

Notable Trends:

- Bulky substituents (e.g., fluorenyl-thiazole ) increase molecular weight and logP, reducing aqueous solubility.

- The ethylpiperidine group balances lipophilicity and solubility, making it favorable for drug design .

Crystallographic and Interaction Analysis

- Intermolecular Interactions : Bromine participates in halogen bonding (C-Br⋯O, ~3.3 Å) and van der Waals interactions, stabilizing crystal lattices .

- Hydrogen Bonding : The 2-ethylpiperidine carbonyl forms bifurcated C-H⋯O bonds (2.8–3.0 Å), enhancing packing efficiency compared to acetyl or acryloyl derivatives .

Biological Activity

6-Bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one, identified by its molecular formula , is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Weight : 360.24 g/mol

- Structure : The compound features a bromine atom, a piperidine ring, and a chromenone structure, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, the introduction of a piperidine moiety into the chromenone framework has been linked to enhanced activity against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15.6 (against S. epidermidis) | Antimicrobial |

| Other derivatives | 62.5 (against M. luteus) | Antimicrobial |

The compound demonstrated effective inhibition against Gram-positive bacteria, with MIC values indicating potent activity compared to standard antibiotics .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HaCaT (non-cancerous) | >100 | - |

| Cancer Cell Line A | 25 | >4 |

The selectivity index indicates that the compound is less toxic to non-cancerous cells while effectively inhibiting cancer cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Pathways : The presence of the piperidine ring enhances the compound's ability to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that chromenone derivatives can modulate ROS levels, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the antimicrobial efficacy of various chromenone derivatives, including this compound. The results showed that this compound had comparable activity to established antibiotics against certain bacterial strains .

Anti-Cancer Properties

In another investigation focusing on anti-cancer properties, researchers found that this compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. How to troubleshoot low yields in heterocycle synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.